

An In-depth Technical Guide to PV-1019: A Selective Chk2 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **PV-1019** (also known as NSC 744039), a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This document details its chemical structure, mechanism of action, and key experimental data, offering valuable insights for professionals in cancer research and drug development.

Chemical Structure and Properties

PV-1019 is chemically identified as 7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide. It was developed as a derivative of the Chk2 inhibitor NSC 109555.[1]

Chemical Structure:



Table 1: Chemical Properties of **PV-1019**



Property	Value	Reference
Molecular Formula	C18H17N7O3	[2][3]
Molecular Weight	379.37 g/mol	[2][3]
Synonyms	NSC 744039	[4]
Target	Checkpoint Kinase 2 (Chk2)	[2]
Pathway	Cell Cycle/DNA Damage	[2]

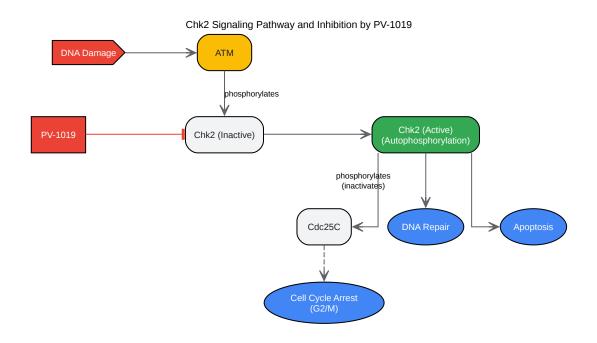
Mechanism of Action

PV-1019 functions as a selective and potent inhibitor of Chk2, a crucial serine/threonine kinase involved in the DNA damage response pathway. In response to DNA double-strand breaks, Chk2 is activated by ataxia-telangiectasia mutated (ATM) kinase, leading to cell cycle arrest, DNA repair, or apoptosis.[5]

PV-1019 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Chk2.[1] This inhibition prevents the autophosphorylation of Chk2, which is a critical step for its activation.[1] Consequently, the downstream signaling cascade is disrupted, affecting the phosphorylation of key substrates like Cdc25C and HDMX.[1]

Signaling Pathway of Chk2 Inhibition by PV-1019





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Caption: Chk2 activation by DNA damage and its inhibition by PV-1019.

Quantitative Data

PV-1019 demonstrates high potency and selectivity for Chk2 over other kinases, including the structurally related Chk1.

Table 2: In Vitro Inhibitory Activity of PV-1019



Target Enzyme	Substrate	IC50 Value	Reference
Chk2	Histone H1	138 nM	[6]
Chk2	GST-Cdc25C	260 nM	
Chk1	Histone H1	55 μΜ	_

Experimental Protocols

The following sections outline the key methodologies used to characterize the activity of **PV-1019**.

In Vitro Chk2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of **PV-1019** on the enzymatic activity of recombinant Chk2.

Objective: To determine the IC₅₀ of **PV-1019** for Chk2 kinase activity.

Materials:

- Recombinant Chk2 enzyme
- Kinase assay buffer
- ATP (radiolabeled or for use with ADP-Glo[™])
- Substrate (e.g., Histone H1 or a specific peptide like CHKtide)
- PV-1019 (dissolved in DMSO)
- · 96-well plates
- ADP-Glo™ Kinase Assay kit (or alternative detection method)

Protocol Outline:

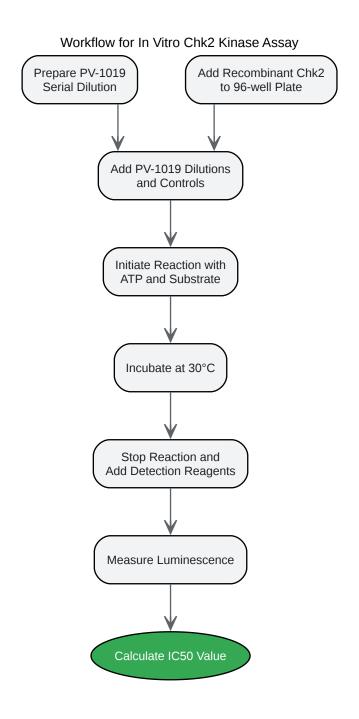
Prepare a serial dilution of PV-1019 in the kinase assay buffer.



- In a 96-well plate, add the recombinant Chk2 enzyme to each well.
- Add the diluted **PV-1019** or DMSO (vehicle control) to the respective wells.
- Initiate the kinase reaction by adding a mixture of ATP and the chosen substrate (e.g., Histone H1).
- Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
- Stop the reaction and measure the kinase activity. If using the ADP-Glo[™] assay, this
 involves adding the ADP-Glo[™] reagent followed by the kinase detection reagent.[7]
- Measure luminescence to determine the amount of ADP produced, which is inversely proportional to the kinase activity.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for In Vitro Kinase Assay





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Caption: A simplified workflow for determining the in vitro IC50 of PV-1019.

Western Blot Analysis of Chk2 Autophosphorylation



This cellular assay assesses the ability of **PV-1019** to inhibit the activation of Chk2 within cancer cells in response to DNA damage.

Objective: To determine the effect of **PV-1019** on the autophosphorylation of Chk2 at key activation sites (e.g., Ser516) in cells.[8]

Materials:

- Cancer cell line (e.g., H1299)
- PV-1019
- DNA damaging agent (e.g., Etoposide, ionizing radiation)
- Cell lysis buffer
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-Chk2 (e.g., Ser516), anti-total-Chk2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Protocol Outline:

- Culture cells to the desired confluency.
- Pre-treat cells with various concentrations of PV-1019 for a specified time (e.g., 3 hours).
- Induce DNA damage by treating cells with a DNA damaging agent (e.g., etoposide) or exposing them to ionizing radiation.



- Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.
- Quantify the protein concentration of the cell lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody against phospho-Chk2 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Chk2 or a loading control like actin.[5]

Therapeutic Potential

PV-1019 has shown potential as both a chemotherapeutic and a radiosensitizing agent. It exhibits synergistic antiproliferative activity when combined with topoisomerase I inhibitors like topotecan and camptothecin, as well as with radiation in human tumor cell lines.[1] Furthermore, **PV-1019** can protect normal mouse thymocytes from apoptosis induced by ionizing radiation, suggesting a potential role in mitigating the side effects of radiotherapy.[1]

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